![molecular formula C9H8Br2 B15317612 Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- CAS No. 141754-15-6](/img/structure/B15317612.png)
Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H9Br2. It is a halogenated derivative of benzene, characterized by the presence of two bromine atoms attached to a benzene ring and a prop-1-en-2-yl group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene can be synthesized through the reaction of benzene with 3-bromopropene. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The process can be summarized as follows :
Reaction of Benzene with 3-Bromopropene: Benzene is reacted with 3-bromopropene in the presence of a catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene undergoes various chemical reactions, including substitution, oxidation, and reduction :
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene has several applications in scientific research :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in biological research to study the effects of halogenated compounds on biological systems.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene involves its interaction with molecular targets and pathways in biological systems :
Alkylation: The compound can act as an alkylating agent, reacting with nucleophiles such as DNA and proteins, leading to modifications in their structure and function.
Halogenation: The presence of bromine atoms allows the compound to participate in halogenation reactions, which can affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene can be compared with other similar compounds to highlight its uniqueness :
1-Bromo-2-phenyl-2-propene: Similar in structure but lacks the additional bromine atom on the propene group.
2-Phenyl-3-bromo-1-propene: Similar but differs in the position of the bromine atom on the propene group.
3-Bromo-1-phenyl-1-propene: Similar but has a different arrangement of the bromine and phenyl groups.
These compounds share some chemical properties but differ in their reactivity and applications, making 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene unique in its specific uses and reactions.
Eigenschaften
CAS-Nummer |
141754-15-6 |
|---|---|
Molekularformel |
C9H8Br2 |
Molekulargewicht |
275.97 g/mol |
IUPAC-Name |
1-bromo-2-(3-bromoprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H8Br2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5H,1,6H2 |
InChI-Schlüssel |
POLGQSBNIKLMHP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CBr)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317529.png)
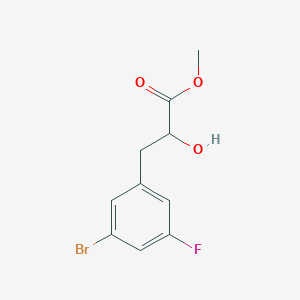
![1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate](/img/structure/B15317538.png)
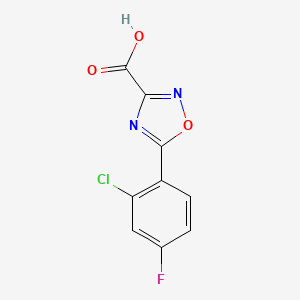
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)

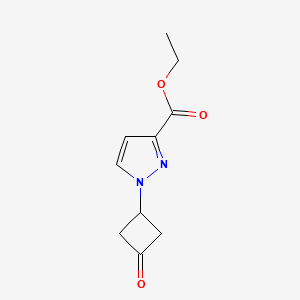

![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)
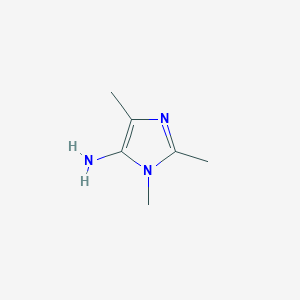

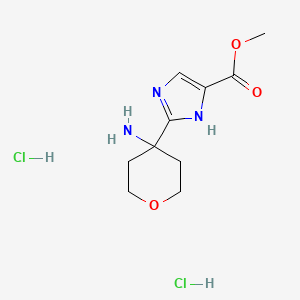
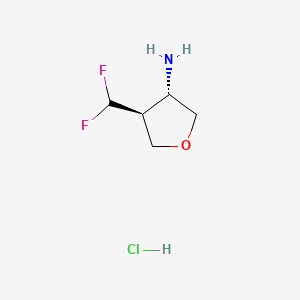
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
